molecular formula C10H12 B154759 Cyclopropylphenylmethane CAS No. 1667-00-1

Cyclopropylphenylmethane

Cat. No. B154759
CAS RN: 1667-00-1
M. Wt: 132.2 g/mol
InChI Key: GUGXBRGATQTAFP-UHFFFAOYSA-N
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Description

Cyclopropylphenylmethane is not directly discussed in the provided papers; however, the papers do provide insights into related cyclophane compounds and cyclopropanation reactions that can be relevant to understanding the broader context of cyclopropylphenylmethane's chemistry. Cyclophanes are macrocyclic compounds that often feature high strain and unusual conformations, which can lead to surprising properties . Cyclopropanation reactions are key in synthesizing cyclopropane subunits, which are found in a wide range of naturally occurring compounds and are used as versatile synthetic intermediates .

Synthesis Analysis

The synthesis of cyclophanes and related compounds often involves complex reactions such as ring-closing metathesis (RCM) , self-assembly processes , and macrocyclization reactions . For example, the synthesis of m-terphenyl-based cyclophanes with nitrogen intra-annular functional groups is achieved through a template-promoted cyclization by RCM . Similarly, heterometallic cyclophanes are prepared from self-assembly processes, characterized by various analytical techniques .

Molecular Structure Analysis

The molecular structure of cyclophanes can be highly strained and adopt unusual conformations. X-ray crystallography is often used to determine the structure of these compounds . For instance, the synthesis of chiral cyclophanes that can coordinate to metals involves intramolecular [4+2]cycloaddition, and the resulting structures are analyzed by X-ray analysis . The molecular structure can significantly influence the photophysical and electrochemical properties of these compounds .

Chemical Reactions Analysis

Cyclophanes and cyclopropane-containing compounds participate in various chemical reactions. Stereoselective cyclopropanation reactions are particularly important for introducing the cyclopropane subunit into molecules . These reactions can be mediated by halomethylmetal, transition metal-catalyzed decomposition of diazo compounds, or nucleophilic addition-ring closure sequences .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclophanes are influenced by their molecular structure. For example, cyclophanes can exhibit luminescence properties, which are useful in sensing applications . The electrochemical properties, such as redox behavior, are also critical and can be studied through cyclic voltammetry . The photophysical properties, including luminescence and circularly polarized luminescence (CPL), are investigated to understand the potential applications in organic electroluminescence .

Scientific Research Applications

Synthesis and Characterization of Transition-Metal Cyclophanes

  • Cyclopropylphenylmethane derivatives, specifically transition-metal cyclophanes, have been synthesized and characterized for potential use in condensed-phase binding of selected molecular guests. These compounds show promise in volatile organic chemical sensing devices due to their mass-responsive or light-responsive properties (Slone et al., 1998).

Host-Guest Chemistry and New Materials Design

  • Cyclopropylphenylmethane-based cyclophanes have applications in host-guest chemistry. Studies have focused on their complexation with various molecular guests and their potential use in the design of new materials, including ferroelectric liquid crystals and charge transfer materials (Collet et al., 1993).

Catalytic Cyclopropanation of Electron-Deficient Alkenes

  • These compounds have been used in the catalytic cyclopropanation of electron-deficient alkenes. The research demonstrates the efficiency of certain catalysts and conditions in producing cyclopropanes, which are valuable in various chemical syntheses (Aggarwal et al., 2000).

Building Blocks for Cyclophanes with Intra-Annular Functionality

  • Cyclopropylphenylmethane derivatives have been used as building blocks for creating cyclophanes with intra-annular functionality. These compounds offer diverse structural variations and have applications in the synthesis of bi- and tricyclic cyclophanes (Hart & Rajakumar, 1995).

Asymmetric Cyclopropanations and Enantioselective Synthesis

  • Research has also focused on the asymmetric cyclopropanation of alkenes, facilitated by Cyclopropylphenylmethane derivatives. This process is significant for the practical enantioselective synthesis of cyclopropane-containing compounds, which are important in medicinal chemistry (Davies et al., 1996).

Synthesis and Molecular Modeling of Cyclic Arylene Ether Oligomers

  • The synthesis of novel cyclic arylene ether oligomers, using Cyclopropylphenylmethane derivatives, has been explored. These compounds have potential applications in biomimetics and as precursors in ring-opening polymerizations (Ahmed, 1997).

Stereospecific Cyclopropanation of Diarylcarbene Cation Radicals

  • Cyclopropylphenylmethane-related compounds have been used in the stereospecific cyclopropanation of diarylcarbene cation radicals. This research contributes to understanding the mechanisms of cyclopropanation and the synthesis of substituted cyclopropanes (Stoub et al., 1996).

Ammonium-Selective Ionophoric Properties

  • Some Cyclopropylphenylmethane-based cyclophanes demonstrate ammonium-selective ionophoric properties. This property is particularly intriguing for the development of selective sensors and molecular recognition systems (Hosokawa et al., 2001).

Future Directions

While specific future directions for Cyclopropylphenylmethane were not found in the search results, it’s worth noting that the field of theoretical and computational chemistry is rapidly advancing due to improvements in computational power and the development of efficient algorithms . This could potentially impact future research and applications of Cyclopropylphenylmethane.

properties

IUPAC Name

cyclopropylmethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12/c1-2-4-9(5-3-1)8-10-6-7-10/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGXBRGATQTAFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168155
Record name Benzylcyclopropane
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Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear colorless liquid; [Acros Organics MSDS]
Record name Benzylcyclopropane
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Product Name

Cyclopropylphenylmethane

CAS RN

1667-00-1
Record name (Cyclopropylmethyl)benzene
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Record name Benzylcyclopropane
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Record name Benzylcyclopropane
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Record name Benzylcyclopropane
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Record name Benzylcyclopropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
PA Leermakers, GF Vesley - The Journal of Organic Chemistry, 1965 - ACS Publications
Cyclopropylphenylmethane in the vapor phase has been pyrolyzed at 400 and photolyzed at 55 and85. The principal product of the thermal reaction was naphthalene. Lesser amounts …
Number of citations: 15 pubs.acs.org
SS Hall, CK Sha, F Jordan - The Journal of Organic Chemistry, 1976 - ACS Publications
… a effect of 19.1 ppm (toluene, 17, to cyclopropylphenylmethane, 16) for the first and an a effect of 13.3 ppm (cyclopropylphenylmethane, 16, to dicyclopropylphenylmethane, 11) for the …
Number of citations: 16 pubs.acs.org
PA Leermakers, ME Ross - The Journal of Organic Chemistry, 1966 - ACS Publications
… We have recently investigated the photochemical behavior of cyclopropylphenylmethane,5 where the benzene chromophore is removed by a methylene unit from cyclopropyl, and …
Number of citations: 15 pubs.acs.org
JG BENNETT Jr, SC BUNCE - The Journal of Organic Chemistry, 1960 - ACS Publications
… cyclopropylphenylmethane. An attempt to prepare the sodium derivative of cyclopropylphenylmethane … cyclopropyl phenyl ketone also gave cyclopropylphenylmethane (73% …
Number of citations: 19 pubs.acs.org
GA Olah, JC Lapierre, CG Carlson - The Journal of Organic …, 1965 - ACS Publications
… A sample of cyclopropylphenylmethane was … Samples of cyclopropylphenylmethane were frozen in 5-ml ampoules, evacuated, andsealed off to a fine tip to serve as a break-seal. …
Number of citations: 8 pubs.acs.org
JB Siddall, JP Marshall, A Bowers… - Journal of the …, 1966 - ACS Publications
… Photolysis of cyclopropylphenylmethane in the vapor phase, studied by Leermakers and co-… Photochemical transformation of cyclopropylphenylmethane or its alkyl derivatives in …
Number of citations: 42 pubs.acs.org
F Liotta - 1997 - search.proquest.com
… 9 Again, depending on the quenching agent employed either cyclopropylphenylmethane or … reductive cleavage to afford the corresponding cyclopropylphenylmethane in 85% yield.7 …
Number of citations: 0 search.proquest.com
CL Bumgardner - Journal of the American Chemical Society, 1963 - ACS Publications
Treatment of cyclopropylcarbinylbenzyldimethylammonium bromide (la) with sodium amide in liquid ammonia gives mainly cydopropyl-o-tolylcarbinyldimethylamine (Ic) along with …
Number of citations: 30 pubs.acs.org
M Olam, H Karaca - Environmental Progress & Sustainable …, 2022 - Wiley Online Library
In this study, waste polyethylene terephthalate (wPET) was converted to liquid fuel by the pyrolysis method. It was also investigated both effects of microwave pre‐treatment and catalyst (…
Number of citations: 5 aiche.onlinelibrary.wiley.com
J Green, H Dalton - Journal of Biological Chemistry, 1989 - Elsevier
Following the example set by studies of the mechanistic aspects of the substrate specificity of various cytochrome P-450 enzymes, we have undertaken a parallel investigation of the …
Number of citations: 431 www.sciencedirect.com

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